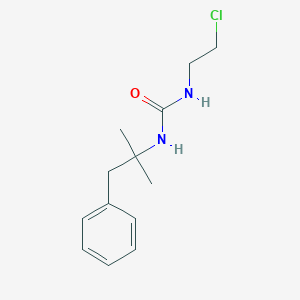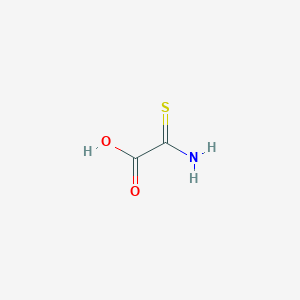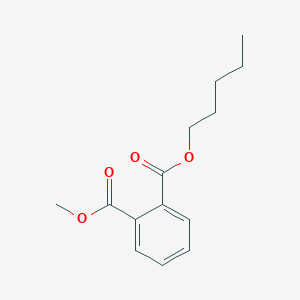
Methyl pentyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl pentyl phthalate can be synthesized through the esterification of phthalic anhydride with pentanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the acid-catalyzed reaction of phthalic anhydride with excess alcohols. The choice of alcohols (pentanol and methanol) determines the specific phthalate ester produced. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
化学反応の分析
Types of Reactions
Methyl pentyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (pentanol and methanol).
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Phthalic acid, pentanol, and methanol.
Oxidation: Phthalic acid.
Substitution: Depending on the nucleophile used, various substituted phthalates.
科学的研究の応用
Methyl pentyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives
作用機序
The mechanism by which methyl pentyl phthalate exerts its effects involves interactions with cellular receptors and enzymes. As a plasticizer, it interacts with the polymer chains in plastics, increasing their flexibility and durability. In biological systems, it can bind to hormone receptors, potentially disrupting endocrine functions .
類似化合物との比較
Similar Compounds
- Dimethyl phthalate
- Diethyl phthalate
- Di-n-butyl phthalate
- Diisobutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness
Methyl pentyl phthalate is unique due to its specific ester groups (pentyl and methyl), which confer distinct physical and chemical properties compared to other phthalates. Its specific molecular structure affects its solubility, volatility, and interactions with polymers and biological systems .
特性
CAS番号 |
34006-79-6 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
1-O-methyl 2-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-4-7-10-18-14(16)12-9-6-5-8-11(12)13(15)17-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChIキー |
LVBQLVTVWRWWMG-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)


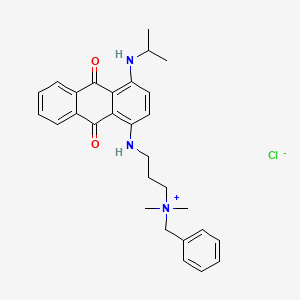
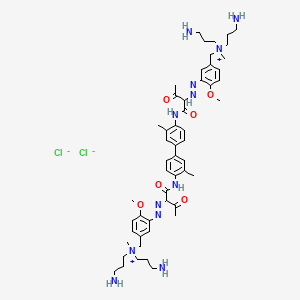

![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)

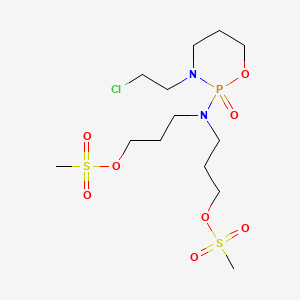
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
